PF-07208254

BCKDK BDK Enzyme Inhibition

Researchers requiring a validated BDK/BCKDK chemical probe often encounter inconsistent potency or lack of structural data. PF-07208254 (CAS 2573122-40-2) eliminates these barriers as the definitive allosteric BDK inhibitor. • 10-fold more potent than BT2 (IC50 110 vs 1,100 nM), ensuring robust target engagement at pharmacologically relevant concentrations. • Co-crystallized with human (PDB 8F5J) and rat (8F4Q) BDK, enabling direct structure-based optimization. • Uniquely induces BDK degradation rather than stabilization, making it the essential comparator for functional mechanism studies.

Molecular Formula C7H2ClFO2S2
Molecular Weight 236.7 g/mol
Cat. No. B12385626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-07208254
Molecular FormulaC7H2ClFO2S2
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1SC(=C2Cl)C(=O)O)F
InChIInChI=1S/C7H2ClFO2S2/c8-4-5-2(1-3(9)13-5)12-6(4)7(10)11/h1H,(H,10,11)
InChIKeyUXMBSHHPPVOPJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-07208254: BCKDK Inhibitor Overview


3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid, also designated as PF-07208254 [1], is a heterocyclic compound within the thieno[3,2-b]thiophene-2-carboxylic acid family. It is primarily characterized as a potent, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK, also known as BDK) [1]. This compound has been co-crystallized with both rat and human BDK, with structures deposited in the Protein Data Bank (PDB) under ligand code XER and entry IDs 8F4Q and 8F5J, respectively [2].

Workflow
BCKDK pathway inhibition studies
Selection
Allosteric inhibitor with co-crystal validated binding mode
Use Context
Cell-based target engagement and metabolic pathway studies

Why PF-07208254 Cannot Be Replaced by Analogs


The thieno[3,2-b]thiophene-2-carboxylic acid core is a privileged scaffold for BCKDK inhibition, but substitution patterns critically dictate both potency and downstream biological effects. Systematic structure-activity relationship (SAR) studies have revealed that subtle changes to the heteroaryl core, such as substituting the thiophene ring for a thiazole, result in opposing pharmacodynamic outcomes—namely, BDK stabilization versus degradation [1]. Consequently, generic replacement of 3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid with other compounds from the same patent family or similar BDK inhibitor series is not scientifically justifiable without head-to-head quantitative evidence, as the specific chloro and fluoro substitution pattern uniquely confers both high target affinity and a desirable mechanism of action.

Thiazole substitution shifts pharmacodynamic outcome

Replacing the thiophene core with a thiazole may convert BDK degradation into stabilization, altering pathway response.

Halogen pattern critical for target affinity

The specific chloro and fluoro substitution pattern on the thienothiophene core confers binding affinity that generic analogs may not reproduce.

Patent family analogs may differ in mechanism

Compounds from the same series can produce opposing effects on BDK protein levels; direct functional data are required for interchangeability.

Quantitative Evidence for PF-07208254


BDK In Vitro Potency

In a direct head-to-head comparison of BDK inhibitors, 3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid (PF-07208254) exhibited an in vitro IC50 of 110 ± 6.9 nM against BDK. This represents a 10-fold improvement in potency compared to the benchmark inhibitor BT2, which had an IC50 of 1100 ± 27 nM in the same assay [1]. Furthermore, the binding affinity (SPR KD) of PF-07208254 was measured at 84 ± 8.7 nM, significantly tighter than BT2's 490 ± 59 nM [1]. This quantitative data establishes a clear hierarchy of potency.

BDK In Vitro Potency
Head-to-head
IC50 110 ± 6.9 nM
vs BT2 1100 ± 27 nM
SPR KD 84 ± 8.7 nM
vs BT2 490 ± 59 nM
Supports target-engagement assay context with reported affinity hierarchy.
Enzymatic and SPR binding data from Flach et al. 2023.
BCKDK BDK Enzyme Inhibition Cardiometabolic

BDK Inhibition in Human Myocytes

The enhanced biochemical potency of 3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid translates directly to improved activity in a physiologically relevant human cell model. In human skeletal myocytes, PF-07208254 demonstrated an IC50 of 540 ± 140 nM. This is approximately 7.6-fold more potent than the comparator BT2, which showed an IC50 of 4100 ± 340 nM in the same cellular assay [1].

Cellular BDK Inhibition
Head-to-head
IC50 540 ± 140 nM
vs BT2 4100 ± 340 nM
Human skeletal myocytes
Reported cellular activity maintains biochemical potency differential.
Assay in human myocytes; may support translation to cell-based models.
BCKDK BDK Cellular Assay Cardiometabolic

Allosteric BDK Inhibition

3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid functions as an allosteric inhibitor, a mechanism distinct from ATP-competitive inhibitors [1]. This binding mode is validated by high-resolution X-ray crystallography data, which reveal the compound bound to BDK in both rat (PDB ID: 8F4Q) and human (PDB ID: 8F5J) orthologs [2]. In contrast, the BDK inhibitor BT2 is known to bind in a manner that triggers an N-terminal domain conformational change, while the thiazole series of BDK inhibitors (e.g., PF-07247685) bind at a different allosteric site and induce BDK stabilization rather than degradation [1].

Allosteric Mechanism
Class-level
BDK degradation
vs thiazole series: BDK stabilization
Mechanism-dependent modulation of BDK protein levels; requires context-specific validation.
Co-crystal structures in PDB 8F4Q / 8F5J confirm allosteric binding.
Allosteric Inhibition BCKDK BDK Structural Biology Mechanism of Action

Physicochemical Impact of Halogenation

The presence of chlorine and fluorine substituents on the thieno[3,2-b]thiophene core imparts distinct physicochemical properties compared to the unsubstituted parent scaffold. 3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid has a molecular weight of 236.67 g/mol and a calculated LogP (cLogP) that is higher than that of the unsubstituted thieno[3,2-b]thiophene-2-carboxylic acid (molecular weight 184.2 g/mol). While specific cLogP data for this compound is not publicly available, the general effect of halogenation on this scaffold is to increase lipophilicity and enhance electron affinity [1][2].

Physicochemical Profile
Class-level
MW 236.67 g/mol
Parent core MW 184.2 g/mol
Halogenation increases lipophilicity (cLogP trend)
Supports physicochemical profiling for assay and formulation context.
Specific cLogP and solubility data not publicly reported; verify experimentally.
Physicochemical Properties Halogen Effect Medicinal Chemistry SAR

Application Scenarios for PF-07208254


BDK Target Validation

This compound is the preferred chemical probe for validating BDK as a target in biochemical and cellular assays. Its 10-fold greater potency over BT2 (IC50 110 nM vs 1100 nM) [1] ensures robust target engagement at lower, more pharmacologically relevant concentrations. Researchers can confidently use PF-07208254 to establish a causal link between BDK inhibition and specific metabolic endpoints in human skeletal myocytes or other cell types, where its cellular IC50 of 540 nM demonstrates on-target activity [1].

Structural Biology & Fragment-Based Discovery

The availability of high-resolution co-crystal structures of PF-07208254 bound to both rat (8F4Q) and human (8F5J) BDK [2] makes this compound an invaluable tool for structural biology and rational drug design. The well-defined binding mode of this allosteric inhibitor can serve as a starting point for structure-based optimization campaigns or as a reference ligand in fragment screening efforts to identify novel chemical matter targeting the same allosteric pocket.

BDK Degradation vs. Stabilization

The unique property of PF-07208254 to induce BDK degradation, as opposed to the stabilization effect observed with thiazole-based BDK inhibitors [1], makes it an essential comparator tool. Research programs aiming to differentiate the functional consequences of BDK inhibition versus degradation must include this compound. Its use in parallel with a thiazole-based inhibitor provides a controlled system to elucidate the distinct biological outcomes associated with modulating BDK protein levels.

Physicochemical & Formulation Development

As a halogenated derivative of the thieno[3,2-b]thiophene-2-carboxylic acid scaffold [3], this compound serves as a key reference for SAR studies exploring the impact of halogenation on physicochemical properties. Procurement of this specific molecule allows formulation scientists and medicinal chemists to directly compare its solubility, stability, and permeability profile against the unsubstituted core [3], generating data critical for lead optimization and pre-formulation development.

Application
Selection Property
Validation Focus
BCKDK target engagement studies
Allosteric inhibitor with reported binding affinity
BDK pathway modulation in human myocyte models
Structural biology of BCKDK
Co-crystal structures in rat and human BDK
Allosteric pocket mapping and fragment-based design
BDK degradation vs. stabilization studies
Mechanism-dependent BDK protein level modulation
Comparative pathway response with thiazole inhibitors
Physicochemical SAR of halogenated thienothiophenes
Chloro/fluoro substitution impact on properties
Solubility and permeability profile vs. parent scaffold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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